molecular formula C9H10BrNO B14809576 2-Bromo-5-cyclopropoxyaniline

2-Bromo-5-cyclopropoxyaniline

Cat. No.: B14809576
M. Wt: 228.09 g/mol
InChI Key: IVBXCYSXGMPPPP-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxyaniline is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is characterized by the presence of a bromine atom at the second position and a cyclopropoxy group at the fifth position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxyaniline typically involves the bromination of 5-cyclopropoxyaniline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

2-Bromo-5-cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxyaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and cyclopropoxy groups can interact with molecular targets, affecting their activity and leading to desired biological effects . The exact pathways and molecular targets vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

    2-Bromoaniline: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxyaniline: Similar structure but lacks the bromine atom.

    2-Bromo-4-methoxyaniline: Similar structure with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Bromo-5-cyclopropoxyaniline is unique due to the presence of both bromine and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxyaniline

InChI

InChI=1S/C9H10BrNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

IVBXCYSXGMPPPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Br)N

Origin of Product

United States

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